tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate
Description
tert-Butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate is a chiral carbamate derivative characterized by a tert-butyl carbamate group attached to a 2-hydroxyethylamine scaffold substituted with a 3-fluorophenyl moiety. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting neurological receptors or enzymes. Its stereochemistry (R-configuration at the chiral center) and fluorine substituent influence its physicochemical properties and biological interactions, such as binding affinity and metabolic stability .
Properties
Molecular Formula |
C13H18FNO3 |
|---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 |
InChI Key |
PXLWDYOUWTYABH-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorophenyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate is a chemical compound with a molecular formula of C13H18FNO3 and a molecular weight of 255.29 g/mol . It belongs to the class of carbamates, which are esters or salts of carbamic acid. The compound features a tert-butyl group, a hydroxyethyl moiety, and a fluorinated phenyl ring.
Scientific Research Applications
This compound is of interest in pharmaceutical research due to its potential biological activity. Its structure allows it to interact with biological targets, which could modulate enzyme activities or receptor functions. Therefore, it is potentially valuable in drug discovery, particularly for developing compounds that target pathways involving fluorinated phenyl groups. Preliminary studies suggest it may have favorable pharmacokinetic properties, but more research is needed to fully understand its biological effects.
Analogues
Analogues of this compound include:
- Tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate, which has a similar structure but with a different fluorinated phenyl ring position.
- Tert-butyl(1-(5-bromo-2-fluorophenyl)-2-hydroxyethyl)carbamate, which contains bromine instead of fluorine.
- Tert-butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate, which has a cyclopropane ring instead of a phenyl group.
These compounds exhibit variations in their halogen substituents and ring structures, which can influence their biological activity and chemical reactivity. The unique combination of the tert-butyl group, hydroxyethyl moiety, and the specific positioning of the fluorine atom distinguishes this compound from its analogs.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on Aromatic Rings
tert-Butyl N-[(1R)-1-(4-Bromophenyl)-2-hydroxyethyl]carbamate (CAS: 849178-85-4)
- Structural Difference : The bromine atom at the para position replaces fluorine.
- Impact : Bromine’s higher atomic weight and polarizability increase molecular weight (316.19 g/mol vs. ~297.29 g/mol for the fluoro analog) and may enhance halogen bonding in target interactions. However, bromine’s larger size could sterically hinder binding to compact active sites .
- Applications : Used in Suzuki-Miyaura coupling reactions due to bromine’s reactivity in cross-coupling catalysis .
tert-Butyl N-[(1R)-2-Bromo-1-(4-(cyclobutylmethoxy)phenyl)ethyl]carbamate (20b)
- Structural Difference : A bromoethyl group replaces the hydroxyethyl chain, and a cyclobutylmethoxy substituent is present on the phenyl ring.
- Impact : The bromoethyl group introduces a reactive site for nucleophilic substitution, while the cyclobutylmethoxy group increases lipophilicity (logP ~3.5 estimated) compared to the fluoro analog (logP ~2.8). This enhances membrane permeability but may reduce aqueous solubility .
Modifications in the Hydroxyethyl Chain
tert-Butyl N-[1-(2-Hydroxyethyl)cyclopropyl]carbamate (CAS: 753023-57-3)
- Structural Difference : A cyclopropane ring replaces the phenyl group, and the hydroxyethyl chain is retained.
- This could improve metabolic stability but reduce binding flexibility compared to the aromatic phenyl group in the target compound .
tert-Butyl N-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]carbamate (CAS: 170299-61-3)
- Structural Difference : A hydroxymethyl group on a cyclopropane ring replaces the hydroxyethyl-phenyl moiety.
- Impact : Reduced molecular weight (187.24 g/mol vs. ~297.29 g/mol) and altered hydrogen-bonding capacity due to the compact cyclopropane structure. This derivative is often used in peptide mimetics .
Bioisosteric Replacements and Functional Group Variations
GPR88 Agonists from
- Examples : Compounds 20a–c feature 1,2,3-triazole or alkoxy-phenyl groups.
- Impact : Alkoxy groups (e.g., 2-methylpentyloxy in 20a) enhance lipophilicity, improving blood-brain barrier penetration compared to the fluoro analog. However, fluorine’s electronegativity may provide better charge interactions in receptor binding .
tert-Butyl ((1R,3S)-3-(Isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate
- Structural Difference : A trifluoromethyl-dihydropyridine moiety replaces the fluorophenyl group.
- Impact : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the dihydropyridine ring introduces conformational flexibility for targeting enzyme allosteric sites .
Data Table: Key Comparative Properties
Biological Activity
Tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate is a carbamate derivative with significant implications in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a tert-butyl group, a hydroxyethyl moiety, and a fluorinated phenyl ring. The following sections delve into its biological activity, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H18FNO3
- Molecular Weight : 255.29 g/mol
- IUPAC Name : this compound
Preliminary studies suggest that this compound may interact with specific biological targets, potentially modulating enzyme activities or receptor functions. The compound's structure allows it to act as a probe for studying enzyme activities, particularly those involved in pathways associated with fluorinated phenyl groups.
Potential Targets
- Enzymatic Interactions : The compound may inhibit certain enzymes by binding to active sites, similar to other carbamates that interact with acetylcholinesterase (AChE) .
- Receptor Modulation : Its unique structure enables possible interactions with various receptors, suggesting potential applications in drug discovery.
Biological Activity and Pharmacokinetics
The biological activity of this compound has been evaluated in several studies:
- Antitumor Activity : Some derivatives of similar structures have shown moderate to high potency in inhibiting cancer cell proliferation, indicating that this compound may also possess antitumor properties .
- Pharmacokinetic Properties : Initial assessments suggest favorable pharmacokinetic properties; however, comprehensive studies are necessary to elucidate the full profile of absorption, distribution, metabolism, and excretion (ADME) .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate | C13H18FNO3 | Different fluorinated phenyl ring position |
| Tert-butyl(1-(5-bromo-2-fluorophenyl)-2-hydroxyethyl)carbamate | C13H17BrFNO3 | Contains bromine instead of fluorine |
| Tert-butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate | C12H19NO3 | Cyclopropane ring instead of phenyl group |
These compounds exhibit variations in their halogen substituents and ring structures, influencing their biological activity and chemical reactivity.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Anticancer Research : A study on benzamide derivatives indicated that structural modifications could enhance their efficacy as RET kinase inhibitors for cancer therapy . This suggests that similar modifications in the carbamate structure might yield potent anticancer agents.
- Enzyme Inhibition Studies : Research on carbamate derivatives has shown that they can inhibit AChE by covalently binding to serine residues in the enzyme's active site, leading to increased acetylcholine levels and subsequent receptor overstimulation .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
